molecular formula C19H23NO2 B1360984 6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 29903-68-2

6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1360984
CAS No.: 29903-68-2
M. Wt: 297.4 g/mol
InChI Key: ZSTCPHVBMNDKEB-UHFFFAOYSA-N
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Description

6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. It is characterized by the presence of a phenethyl group attached to the isoquinoline core, with methoxy groups at the 6 and 7 positions. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline through cyclization .

Industrial Production Methods

Industrial production of 1,2,3,4-tetrahydro-6,7-dimethoxy-1-phenethylisoquinoline typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-6,7-dimethoxy-1-phenethylisoquinoline involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-2-(4-piperidinyl)-1,2,3,4-tetrahydroisoquinoline
  • 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the presence of the phenethyl group. This structural feature can influence its biological activity and make it distinct from other similar compounds .

Properties

IUPAC Name

6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-21-18-12-15-10-11-20-17(16(15)13-19(18)22-2)9-8-14-6-4-3-5-7-14/h3-7,12-13,17,20H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTCPHVBMNDKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952358
Record name 6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29903-68-2
Record name Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-phenethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029903682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline

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